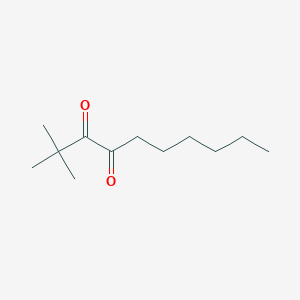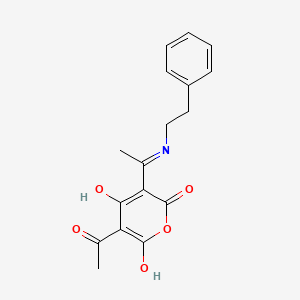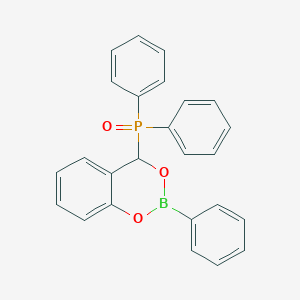![molecular formula C22H48N2O4Si B14275262 N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea CAS No. 126740-02-1](/img/structure/B14275262.png)
N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a long alkyl chain with a silane group. This unique structure allows it to act as a surfactant and a coupling agent, making it useful in various applications, including surface modification and material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea typically involves the reaction of dodecylamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane group. The reaction can be represented as follows:
Dodecylamine+3-(Triethoxysilyl)propyl isocyanate→N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The silane group can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols can further condense to form siloxane bonds, which are essential in forming cross-linked networks.
Substitution: The urea group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and dodecylamine.
Condensation: Cross-linked siloxane networks.
Substitution: Urea derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and coupling agent in the synthesis of hybrid materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable emulsions.
Industry: Utilized in coatings, adhesives, and sealants to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea involves its ability to interact with both hydrophobic and hydrophilic surfaces. The long alkyl chain provides hydrophobic interactions, while the silane group can form covalent bonds with hydroxyl groups on surfaces. This dual functionality allows it to act as an effective coupling agent, enhancing the adhesion between different materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Triethoxysilylpropyl)maleimide: Similar in having a triethoxysilyl group but differs in the presence of a maleimide group.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Contains a trimethoxysilyl group and an ethylenediamine moiety.
Uniqueness
N-Dodecyl-N’-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a long alkyl chain and a silane group, providing both hydrophobic and hydrophilic interactions. This makes it particularly useful in applications requiring surface modification and enhanced adhesion .
Eigenschaften
CAS-Nummer |
126740-02-1 |
|---|---|
Molekularformel |
C22H48N2O4Si |
Molekulargewicht |
432.7 g/mol |
IUPAC-Name |
1-dodecyl-3-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C22H48N2O4Si/c1-5-9-10-11-12-13-14-15-16-17-19-23-22(25)24-20-18-21-29(26-6-2,27-7-3)28-8-4/h5-21H2,1-4H3,(H2,23,24,25) |
InChI-Schlüssel |
NUSRTYJVWCGADK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)NCCC[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)


![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)


![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![2-[9-(4-Hydroxyphenyl)-9H-fluoren-9-yl]phenol](/img/structure/B14275263.png)


![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
